Ethyl 3-aminothiophene-2-carboxylate

説明

Ethyl 3-aminothiophene-2-carboxylate is a compound of interest in various chemical syntheses and applications. It serves as a precursor or intermediate in the synthesis of a range of heterocyclic compounds, which have been studied for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of ethyl 3-aminothiophene-2-carboxylate has been achieved through a practical and high-yield two-step procedure starting from mercaptoacetic acid and 2-chloroacrylonitrile. This process involves esterification and cyclocondensation, yielding a nonhygroscopic crystalline HCl salt of the amine, which provides a practical isolation point with an overall yield of 81% . Other research has developed new procedures for preparing ethyl 3-amino-5-arylthiophene-2-carboxylates, demonstrating high yields and a wide range of substrates .

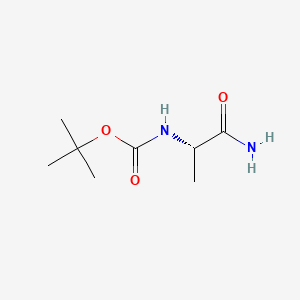

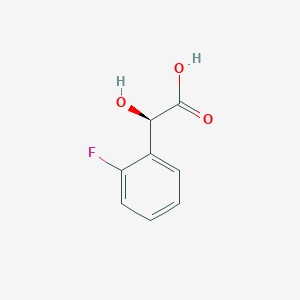

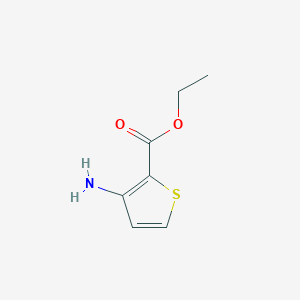

Molecular Structure Analysis

The molecular structure of ethyl 3-aminothiophene-2-carboxylate derivatives has been confirmed through various spectroscopic methods, including NMR spectroscopy. For instance, the structures of ethyl 4-amino-2-trifluormethyl-thiophene-3-carboxylate and ethyl 3-amino-5-trifluormethylthiophene-2-carboxylate were elucidated, showcasing the versatility of the ethyl 3-aminothiophene-2-carboxylate scaffold .

Chemical Reactions Analysis

Ethyl 3-aminothiophene-2-carboxylate derivatives have been utilized in various chemical reactions. For example, they have been reacted with 1,3-dicarbonyl compounds to synthesize thieno[3,4-d]pyrimidines, where the corresponding ketone is eliminated . Additionally, the cyclization of ethyl 2-benzoylthioureidothiophen-3-carboxylates under acidic conditions has been shown to yield new 2-aminothieno[2,3-d][1,3]thiazin-4-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-aminothiophene-2-carboxylate derivatives have been characterized through various analytical techniques. For instance, the fluorescence property of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was investigated, indicating potential applications in material science . The antimicrobial activity of certain derivatives has also been studied, with structures elucidated from spectral data and X-ray single crystal analysis .

科学的研究の応用

Application 1: Fluorescent Sensor for the Recognition of In3+ and Pb2+

- Summary of Application : Ethyl 3-aminobenzo[b]thiophene-2-carboxylate is used to create a ratiometric Schiff base fluorescent sensor, which is highly sensitive and selective for In3+ ions in DMF/H2O tris buffer solution .

- Methods of Application : The sensor, referred to as R, is synthesized from ethyl 3-aminobenzo[b]thiophene-2-carboxylate. It exhibits a colorimetric/fluorescent dual-channel response to In3+ .

- Results or Outcomes : The sensor can distinguish In3+ from Ga3+ and Al3+ in less than 5 minutes. It shows a good linear correlation with the concentration of In3+ in the 5–25 μM range and the limit of detection for In3+ was found to be 8.36×10−9 M .

Application 2: Synthesis of Isomeric Thienopyridines

- Summary of Application : Ethyl 2-Aminothiophene-3-Carboxylates are used in the synthesis of isomeric thienopyridines .

- Methods of Application : The synthesis involves the use of desaminated aminothiophenes as precursors for thiophene derivatives with an annelated pyridinone cycle .

- Results or Outcomes : A convenient method for the synthesis of thieno[3,2-c]pyridinones was developed .

Application 3: Antimicrobial, Antioxidant, Anticorrosion and Anticancer Activity

- Summary of Application : A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and evaluated for their in vitro biological potentials .

- Methods of Application : The compounds were synthesized using Gewald synthesis and their structures were confirmed by FTIR, MS and 1H-NMR .

- Results or Outcomes : The compounds showed antimicrobial activity against selected microbial species, antiproliferative activity against human lung cancer cell line (A-549), antioxidant activity, and anticorrosion activity .

Application 4: Docking Studies

- Summary of Application : Ethyl 3-aminothiophene-2-carboxylate is used in docking studies to understand the interaction of the compound with biological targets .

- Methods of Application : The compound is docked into the active site of a protein or enzyme to study the binding interactions .

- Results or Outcomes : The results of these studies can provide insights into the potential therapeutic applications of the compound .

Application 5: Detection of Indium and Lead

- Summary of Application : Ethyl 3-aminobenzo[b]thiophene-2-carboxylate is used to create a ratiometric Schiff base fluorescent sensor for the recognition of In3+ and Pb2+ .

- Methods of Application : The sensor is synthesized from ethyl 3-aminobenzo[b]thiophene-2-carboxylate and exhibits a colorimetric/fluorescent dual-channel response to In3+ .

- Results or Outcomes : The sensor can distinguish In3+ from Ga3+ and Al3+ in less than 5 minutes. It shows a good linear correlation with the concentration of In3+ in the 5–25 μM range and the limit of detection for In3+ was found to be 8.36×10−9 M .

Application 6: Docking Studies

- Summary of Application : Ethyl 3-aminothiophene-2-carboxylate is used in docking studies to understand the interaction of the compound with biological targets .

- Methods of Application : The compound is docked into the active site of a protein or enzyme to study the binding interactions .

- Results or Outcomes : The results of these studies can provide insights into the potential therapeutic applications of the compound .

Safety And Hazards

Ethyl 3-aminothiophene-2-carboxylate is used as a laboratory chemical . In case of inhalation, it is advised to move the person to fresh air and give artificial respiration if necessary . If it comes in contact with skin or eyes, it should be washed off with plenty of water . If swallowed, the mouth should be rinsed with water .

特性

IUPAC Name |

ethyl 3-aminothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRVNHPIXCUMIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437440 | |

| Record name | Ethyl 3-aminothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-aminothiophene-2-carboxylate | |

CAS RN |

31823-64-0 | |

| Record name | Ethyl 3-aminothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。